molecular formula C9H11FO B6282436 (5-ethyl-2-fluorophenyl)methanol CAS No. 1379221-56-3

(5-ethyl-2-fluorophenyl)methanol

Cat. No. B6282436
CAS RN: 1379221-56-3
M. Wt: 154.2
InChI Key:
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Description

(5-ethyl-2-fluorophenyl)methanol (5-EFPM) is a fluorinated phenolic compound used in many scientific and industrial applications. It is an important intermediate in the synthesis of a range of compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. 5-EFPM is also used in the synthesis of fluorinated polymers, and has been studied for its potential use in the synthesis of organic electronics and photovoltaics.

Scientific Research Applications

(5-ethyl-2-fluorophenyl)methanol is used in a number of scientific research applications, including the synthesis of fluorinated polymers, organic electronics, and photovoltaics. It is also used in the synthesis of a range of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, (5-ethyl-2-fluorophenyl)methanol has been studied for its potential use in the synthesis of biocompatible materials for medical applications.

Mechanism of Action

The mechanism of action of (5-ethyl-2-fluorophenyl)methanol is not fully understood. However, it is believed that the fluorine atom in (5-ethyl-2-fluorophenyl)methanol is responsible for its reactivity and its ability to form strong bonds with other molecules. This reactivity is thought to be due to the high electronegativity of fluorine, which allows it to form strong bonds with other molecules. Additionally, the presence of the ethyl group in (5-ethyl-2-fluorophenyl)methanol is thought to increase its reactivity and ability to form strong bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-ethyl-2-fluorophenyl)methanol are not fully understood. However, it is known that (5-ethyl-2-fluorophenyl)methanol can be toxic to certain organisms, and can cause skin and eye irritation. It is also known that (5-ethyl-2-fluorophenyl)methanol can act as a mutagen, and can cause genetic mutations in certain organisms. Additionally, it has been shown to have an inhibitory effect on certain enzymes, and can interfere with the normal functioning of the body.

Advantages and Limitations for Lab Experiments

The use of (5-ethyl-2-fluorophenyl)methanol in laboratory experiments has a number of advantages. It is a relatively cheap and readily available compound, and is easy to synthesize. Additionally, (5-ethyl-2-fluorophenyl)methanol is highly reactive and can form strong bonds with other molecules, making it useful for a range of synthetic reactions. However, it is important to note that (5-ethyl-2-fluorophenyl)methanol is toxic and can cause skin and eye irritation, and can also act as a mutagen. Therefore, it is important to use protective equipment and take safety precautions when working with (5-ethyl-2-fluorophenyl)methanol.

Future Directions

There are a number of potential future directions for (5-ethyl-2-fluorophenyl)methanol. One potential direction is the development of new synthetic methods for the production of (5-ethyl-2-fluorophenyl)methanol. Additionally, research could be done to investigate the potential uses of (5-ethyl-2-fluorophenyl)methanol in the synthesis of biocompatible materials for medical applications. Additionally, further research could be done to investigate the biochemical and physiological effects of (5-ethyl-2-fluorophenyl)methanol, and to develop methods for reducing its toxicity. Finally, further research could be done to investigate the potential uses of (5-ethyl-2-fluorophenyl)methanol in the synthesis of organic electronics and photovoltaics.

Synthesis Methods

(5-ethyl-2-fluorophenyl)methanol is synthesized by a variety of methods, including the reaction of phenol with fluorine in the presence of a catalyst. This method is known as the chloro-fluorination process. Other methods include the reaction of phenol with ethyl chloroformate, followed by hydrolysis and fluorination. The reaction of phenol with ethyl chloroformate can also be used to produce (5-ethyl-2-fluorophenyl)methanol in a two-step process.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-ethyl-2-fluorophenyl)methanol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-fluoro-5-ethylphenol", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-5-ethylphenol in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid dropwise to the reaction mixture until the pH reaches 2-3.", "Step 4: Extract the product with diethyl ether and wash the organic layer with sodium hydroxide solution.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain (5-ethyl-2-fluorophenyl)methanol as a white solid." ] }

CAS RN

1379221-56-3

Product Name

(5-ethyl-2-fluorophenyl)methanol

Molecular Formula

C9H11FO

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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